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Introduction
Pirmitegravir (STP0404) is a first-in-class, investigational allosteric integrase inhibitor (ALLINI)

for the treatment of HIV-1 infection.[1][2][3] Unlike currently approved integrase strand transfer

inhibitors (INSTIs), Pirmitegravir employs a novel mechanism of action by binding to a non-

catalytic site of the HIV-1 integrase enzyme.[1][2][4] Specifically, it targets the lens epithelium-

derived growth factor/p75 (LEDGF/p75) allosteric site, inducing aberrant integrase

multimerization and disrupting the normal process of viral assembly, leading to the production

of noninfectious viral particles.[1][2][5] This distinct mechanism presents a promising new

strategy to combat HIV-1, with the potential for a higher barrier to resistance compared to

existing antiretroviral therapies.[1][4][6]

These application notes provide a detailed overview of the design and protocols for a Phase IIa

clinical trial of Pirmitegravir, based on the initial proof-of-concept studies. The objective of this

trial is to assess the antiviral efficacy, safety, tolerability, and pharmacokinetics of Pirmitegravir
in treatment-naive adults with HIV-1 infection.[2][7]

Pirmitegravir Signaling Pathway
The mechanism of action of Pirmitegravir as an allosteric integrase inhibitor is depicted below.
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Caption: Mechanism of action of Pirmitegravir.

Phase IIa Clinical Trial Design
The study is a randomized, double-blind, placebo-controlled Phase IIa trial designed to

evaluate the antiviral efficacy, safety, and pharmacokinetics of Pirmitegravir in antiretroviral

therapy (ART)-naive adults with HIV-1 infection.[2][7]
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Caption: Logical flow of the Phase IIa trial design.

Patient Population
The trial includes adult participants with a confirmed HIV-1 infection who are antiretroviral

therapy-naive.[2][8] Key inclusion and exclusion criteria are summarized below.
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Inclusion Criteria Exclusion Criteria

Confirmed HIV-1 infection[8] Previous use of INSTI-containing regimens[9]

ART-naive[8]
Positive for Hepatitis B or C (with exceptions for

negative RNA tests)[8][9]

Adults
History of clinically relevant pancreatitis or

hepatitis within 6 months[9]

Stopped PrEP or PEP at least 8 weeks prior to

screening (with exceptions)[8]

Positive drug screen for substances of abuse[8]

[9]

Treatment Regimen
Participants are randomized to receive one of the following once-daily oral treatments for 10

days:

Pirmitegravir 200 mg[2][7]

Pirmitegravir 400 mg[2][7]

Pirmitegravir 600 mg (enrollment ongoing)[3]

Placebo[2][7]

Study Endpoints
Primary Endpoint:

Maximum change from baseline in plasma HIV-1 RNA levels.[10]

Secondary Endpoints:

Safety and tolerability, assessed by monitoring adverse events (AEs), serious adverse

events (SAEs), and laboratory abnormalities.[3]

Pharmacokinetic (PK) parameters of Pirmitegravir, including Cmax, Tmax, and half-life.[1]

[3]
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Proportion of participants with at least a 0.5 log10 copies/mL reduction in HIV-1 RNA from

baseline.[3]

Quantitative Data Summary
Efficacy Results

Treatment Group
Mean Viral Load Reduction (log10
copies/mL)

Pirmitegravir 200 mg -1.55[1][2][7]

Pirmitegravir 400 mg -1.19[1][2][7]

Placebo -0.25[1][2][7]

Safety and Tolerability
Adverse Events

Pirmitegravir Treatment
Arms

Placebo Arm

Treatment-Emergent AEs

(TEAEs)

16 reported across cohorts 1 &

2, with 3 possibly drug-

related[3]

Data not specified

Common AEs
Mild gastrointestinal events

(nausea, diarrhea)[1][2][6]
Not specified

Serious AEs (SAEs) None reported[1][2][3] Not specified

Treatment Discontinuations

due to AEs
None reported[1][2][3] Not specified

Pharmacokinetic Profile
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PK Parameter Value

Absorption Rapid, within 1 hour[1][2]

Time to Peak Plasma Concentration (Tmax) 4.5 - 5.5 hours[1][3]

Half-life (t1/2) 12 - 14 hours (11.6 - 13.7 hours)[1][3]

Accumulation Minimal after 10 days of repeated dosing[3]

Dose Proportionality
Exposure increases in a dose-dependent but

less-than-dose proportional manner[1]

Experimental Protocols
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Caption: Workflow of key experimental procedures.

Protocol 1: Quantification of HIV-1 RNA in Plasma
Objective: To determine the viral load in plasma samples from study participants.

Method: Real-time Polymerase Chain Reaction (RT-PCR)

Materials:
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FDA-approved quantitative HIV-1 RNA assay kit (e.g., Roche COBAS® AmpliPrep/COBAS®

TaqMan® HIV-1 Test, v2.0 or Abbott RealTime HIV-1 Assay)

Plasma collected in EDTA tubes

Centrifuge

Calibrated pipettes and sterile, nuclease-free tips

Real-time PCR instrument

Procedure:

Sample Collection and Processing:

Collect whole blood in EDTA tubes at specified time points (baseline and day 11).

Centrifuge blood at 1,500 x g for 10 minutes at room temperature within 2 hours of

collection.

Aliquot plasma into sterile, nuclease-free cryovials.

Store plasma samples at -80°C until analysis.

RNA Extraction:

Thaw plasma samples on ice.

Perform automated or manual RNA extraction according to the manufacturer's instructions

for the selected assay kit. This typically involves lysis of the viral particles followed by

purification of the RNA.

RT-PCR Amplification:

Prepare the master mix containing reverse transcriptase, DNA polymerase, primers, and

probes as per the kit protocol.

Add the extracted RNA to the master mix in the PCR plate/tubes.
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Include positive and negative controls, as well as quantitative standards provided with the

kit.

Run the RT-PCR program on a calibrated real-time PCR instrument. The program will

consist of a reverse transcription step followed by multiple cycles of PCR amplification.

Data Analysis:

The instrument software will generate a standard curve from the quantitative standards.

The HIV-1 RNA concentration in patient samples (in copies/mL) is interpolated from this

standard curve based on the cycle threshold (Ct) value.

The lower limit of quantification (LLOQ) of the assay should be reported.

Protocol 2: Safety and Tolerability Assessment
Objective: To monitor the safety of Pirmitegravir in study participants.

Method: Clinical and laboratory assessments.

Procedure:

Adverse Event (AE) Monitoring:

Record all AEs reported by the participant or observed by the investigator at each study

visit.

Assess the severity (mild, moderate, severe), seriousness, and relationship to the study

drug for each AE.

Physical Examinations:

Perform a complete physical examination at screening and at the end of the study.

Measure vital signs (blood pressure, heart rate, respiratory rate, temperature) at each visit.

Laboratory Safety Tests:
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Collect blood and urine samples at screening, baseline, and specified time points during

and after the treatment period.

Perform the following laboratory tests:

Hematology: Complete blood count (CBC) with differential.

Serum Chemistry: Alanine aminotransferase (ALT), aspartate aminotransferase (AST),

alkaline phosphatase (ALP), total bilirubin, creatinine, blood urea nitrogen (BUN),

electrolytes, glucose.

Urinalysis: Dipstick and microscopic examination.

Electrocardiogram (ECG):

Perform a 12-lead ECG at screening and as clinically indicated to monitor for any cardiac

effects.

Protocol 3: Pharmacokinetic (PK) Analysis
Objective: To characterize the plasma concentration-time profile of Pirmitegravir.

Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Materials:

Plasma collected in EDTA tubes

Validated LC-MS/MS system

Analytical standards of Pirmitegravir and a suitable internal standard

Solvents and reagents for sample preparation and mobile phase

Procedure:

Sample Collection:
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Collect blood samples at pre-defined time points, such as pre-dose and at 0.5, 1, 2, 4, 6,

8, 12, and 24 hours post-dose on specified days.

Process blood to obtain plasma and store at -80°C.

Sample Preparation:

Thaw plasma samples.

Perform protein precipitation by adding a solvent (e.g., acetonitrile) containing the internal

standard to a small volume of plasma.

Vortex and centrifuge to pellet the precipitated proteins.

Transfer the supernatant to a clean tube or 96-well plate for analysis.

LC-MS/MS Analysis:

Inject the prepared sample into the LC-MS/MS system.

Separate Pirmitegravir from other plasma components using a suitable analytical column

and mobile phase gradient.

Detect and quantify Pirmitegravir and the internal standard using tandem mass

spectrometry in multiple reaction monitoring (MRM) mode.

Data Analysis:

Generate a calibration curve by analyzing samples with known concentrations of

Pirmitegravir.

Determine the concentration of Pirmitegravir in the study samples by comparing their

peak area ratios (analyte/internal standard) to the calibration curve.

Use non-compartmental analysis to calculate key PK parameters (Cmax, Tmax, AUC,

t1/2) from the plasma concentration-time data.

Conclusion
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The Phase IIa clinical trial of Pirmitegravir has demonstrated promising proof-of-concept with

significant antiviral efficacy and a favorable safety and pharmacokinetic profile in treatment-

naive adults with HIV-1 infection.[1][2][7] Its novel mechanism as an allosteric integrase

inhibitor validates this new class of antiretroviral drugs and offers a potential new tool in the

management of HIV-1, particularly in the context of emerging drug resistance.[1][2][6] Further

clinical development, including ongoing dose-ranging studies and larger Phase IIb trials, will be

crucial to fully characterize the efficacy and safety of Pirmitegravir and its potential role in

future HIV treatment regimens.[2][7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. ST Pharm's Pirmitegravir Shows First Clinical Proof of Concept for Novel HIV Drug Class
[trial.medpath.com]

2. eatg.org [eatg.org]

3. ST Pharm’s pirmitegravir shows strong antiviral efficacy in phase 2a HIV trial < Pharma <
Article - KBR [koreabiomed.com]

4. Pirmitegravir - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

5. journals.asm.org [journals.asm.org]

6. sacgrs.org [sacgrs.org]

7. IDWeek 2025: Pirmitegravir demonstrates proof of concept in HIV [clinicaltrialsarena.com]

8. STP0404 for HIV · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power |
Power [withpower.com]

9. A Clinical Trial of STP0404 in Adults With HIV-1 Infection [ctv.veeva.com]

10. Phase IIa Proof-of-Concept Evaluation of the Antiviral Efficacy, Safety, Tolerability, and
Pharmacokinetics of the Next-Generation Maturation Inhibitor GSK3640254 - PubMed
[pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes and Protocols for a Phase IIa Clinical
Trial of Pirmitegravir]. BenchChem, [2025]. [Online PDF]. Available at:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://www.benchchem.com/product/b10860339?utm_src=pdf-body
https://trial.medpath.com/news/f159d5ffb4cba518/st-pharm-s-pirmitegravir-shows-first-clinical-proof-of-concept-for-novel-hiv-drug-class
https://www.eatg.org/hiv-news/idweek-2025-pirmitegravir-demonstrates-proof-of-concept-in-hiv/
https://www.clinicaltrialsarena.com/analyst-comment/idweek-2025-pirmitegravir-demonstrates-proof-of-concept-hiv/
https://trial.medpath.com/news/f159d5ffb4cba518/st-pharm-s-pirmitegravir-shows-first-clinical-proof-of-concept-for-novel-hiv-drug-class
https://www.eatg.org/hiv-news/idweek-2025-pirmitegravir-demonstrates-proof-of-concept-in-hiv/
https://sacgrs.org/news/hiv-news/new-hiv-drug-shows-promising-early-results/
https://www.benchchem.com/product/b10860339?utm_src=pdf-body
https://www.eatg.org/hiv-news/idweek-2025-pirmitegravir-demonstrates-proof-of-concept-in-hiv/
https://www.clinicaltrialsarena.com/analyst-comment/idweek-2025-pirmitegravir-demonstrates-proof-of-concept-hiv/
https://www.benchchem.com/product/b10860339?utm_src=pdf-custom-synthesis
https://trial.medpath.com/news/f159d5ffb4cba518/st-pharm-s-pirmitegravir-shows-first-clinical-proof-of-concept-for-novel-hiv-drug-class
https://trial.medpath.com/news/f159d5ffb4cba518/st-pharm-s-pirmitegravir-shows-first-clinical-proof-of-concept-for-novel-hiv-drug-class
https://www.eatg.org/hiv-news/idweek-2025-pirmitegravir-demonstrates-proof-of-concept-in-hiv/
https://www.koreabiomed.com/news/articleView.html?idxno=29336
https://www.koreabiomed.com/news/articleView.html?idxno=29336
https://synapse.patsnap.com/drug/1dc0a69fc92f48aea63cd3035fcdb768
https://journals.asm.org/doi/10.1128/mbio.00465-24
https://sacgrs.org/news/hiv-news/new-hiv-drug-shows-promising-early-results/
https://www.clinicaltrialsarena.com/analyst-comment/idweek-2025-pirmitegravir-demonstrates-proof-of-concept-hiv/
https://www.withpower.com/trial/phase-2-infections-4-2023-6c6ec
https://www.withpower.com/trial/phase-2-infections-4-2023-6c6ec
https://ctv.veeva.com/study/a-clinical-trial-of-stp0404-in-treatment-naive-adults-with-hiv-1-infection
https://pubmed.ncbi.nlm.nih.gov/34996113/
https://pubmed.ncbi.nlm.nih.gov/34996113/
https://pubmed.ncbi.nlm.nih.gov/34996113/
https://www.benchchem.com/product/b10860339#phase-iia-clinical-trial-design-for-pirmitegravir
https://www.benchchem.com/product/b10860339#phase-iia-clinical-trial-design-for-pirmitegravir
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10860339?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b10860339#phase-iia-clinical-trial-design-for-
pirmitegravir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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